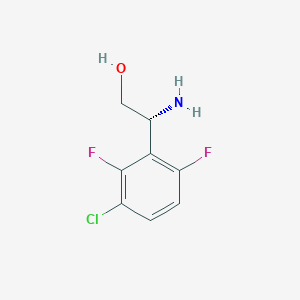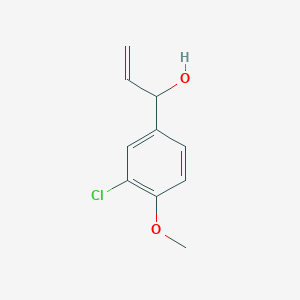
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a chloro group at the 3-position and a methoxy group at the 4-position on the phenyl ring, along with a prop-2-en-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 1-(3-chloro-4-methoxyphenyl)propan-1-ol.
Substitution: Formation of 3-amino-4-methoxyphenylprop-2-en-1-ol or 3-thio-4-methoxyphenylprop-2-en-1-ol.
科学的研究の応用
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials and conductive polymers.
作用機序
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the prop-2-en-1-ol moiety.
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with additional methoxy groups.
Uniqueness
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the prop-2-en-1-ol moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications.
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |
InChIキー |
VENXBMFVTLITKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C=C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
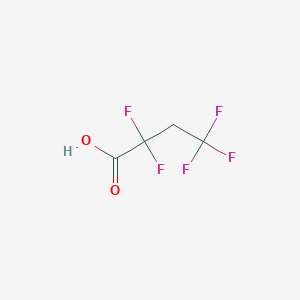
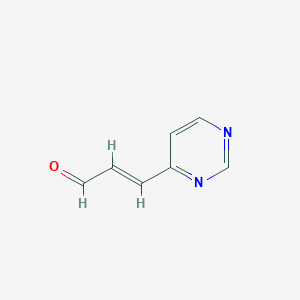
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
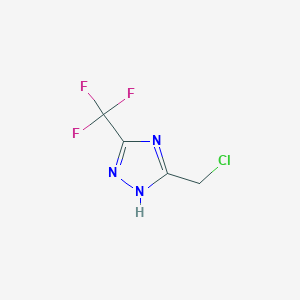
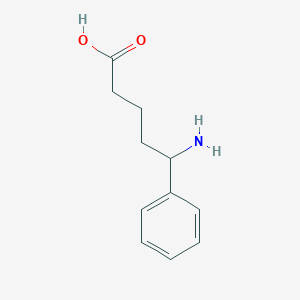


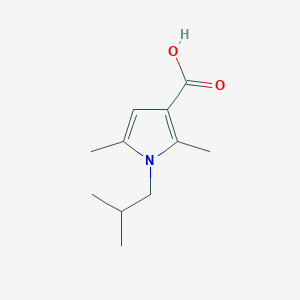
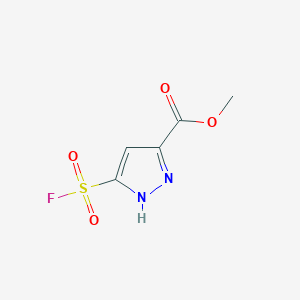
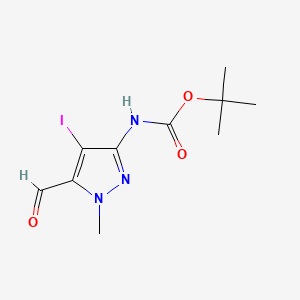
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
